alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile involves the reaction of phenylglyoxylonitrile oxime with diethyl phosphorochloridothioate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and effectiveness of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxime, diethyl phosphorothioate, and the oxon derivative, which is a potent acetylcholinesterase inhibitor .
Scientific Research Applications
Alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile has several scientific research applications:
Mechanism of Action
The primary mechanism of action of alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphorus compound used in similar applications.
Diazinon: An organophosphorus insecticide with a broader spectrum of activity.
Uniqueness
Properties
CAS No. |
217075-82-6 |
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Molecular Formula |
C12H15N2O3PS |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12- |
InChI Key |
ATROHALUCMTWTB-OWBHPGMISA-N |
Isomeric SMILES |
CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1 |
Canonical SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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